![molecular formula C26H36O9 B018422 Caesalmin E CAS No. 204185-91-1](/img/structure/B18422.png)
Caesalmin E
Overview
Description
Caesalmin E is a natural diterpenoid compound found in several plants . It belongs to the chemical family of Diterpenoids . The molecular formula of Caesalmin E is C26H36O9 .
Synthesis Analysis
The synthesis of Caesalmin E involves transformations of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives . For instance, Caesalmin C was hydrolyzed with Na2CO3 upon refluxing in MeOH to yield compound 1 .Molecular Structure Analysis
The molecular weight of Caesalmin E is 492.56 . The SMILES notation for Caesalmin E isC[C@@]12[C@]3([H])C@@(C4=C(OC=C4)C3)C)([H])C@@H=O)C@H=O)[C@]1(C(C)(CC[C@@H]2OC(C)=O)C)O
.
Scientific Research Applications
Transformation into Aromatic Derivatives
Caesalmin C, a cassane diterpenoid from Caesalpinia bonduc, can be transformed into aromatic derivatives . This transformation can occur in CDCl3 or in CHCl3 irradiated with UV light or catalyzed by AlCl3 . The aromatic derivatives obtained from this process have potential applications in various fields, including medicinal chemistry .
Traditional Medicine
Caesalpinia crista, a plant from which Caesalmin C is derived, is used in traditional medicine to treat a wide range of diseases . Different parts of the plant, including the leaves, flowers, fruit, root, bark, seeds, and seed oil, are used medicinally .
Treatment of Specific Diseases
Specifically, the roots of Caesalpinia crista are used in the treatment of tumor, smallpox, colic fever, malaria, menstrual complaints, pulmonary tuberculosis, uterine disorders, diabetes, and asthma .
Pharmacological Properties
Caesalpinia crista has been found to possess various pharmacological properties, including antidiarrheal, anthelmintic, antifertility, antidiabetic, analgesic, anticonvulsant, hepatoprotective, antioxidant, antitumor, wound healing, antipyretic, and antiulcer activities .
Alzheimer’s Disease Treatment
Research has been conducted on the beneficial effects of Caesalmin C on Alzheimer’s disease . The mechanisms involved were explored at the molecular level, providing data to support the prevention and treatment of Alzheimer’s disease by diterpenoids .
Safety and Hazards
Mechanism of Action
Target of Action
Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of Caesalmin E.
Mode of Action
It is known that caesalmin e interacts with the virus, leading to its antiviral activities .
Biochemical Pathways
It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process
Pharmacokinetics
A study on cassane diterpenoids, a group of compounds that includes caesalmin e, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations
Result of Action
The result of Caesalmin E’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.
Action Environment
It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant
properties
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDJQZBKCANBDV-GZEDFXFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caesalmin E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources and structural characteristics of Caesalmin E?
A1: Caesalmin E is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].
Q2: What pharmacokinetic properties of Caesalmin E have been investigated?
A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of Caesalmin E in rats []. This research revealed that Caesalmin E is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.